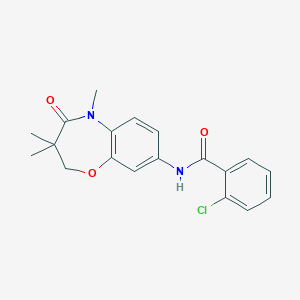

2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

The compound 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a benzoxazepinone derivative featuring a benzamide substituent with a chlorine atom at the 2-position of the aromatic ring. Its core structure includes a seven-membered benzoxazepine ring fused with an oxo group and three methyl substituents at positions 3, 3, and 3.

Properties

IUPAC Name |

2-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-10-12(8-9-15(16)22(3)18(19)24)21-17(23)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYCGSOVKRILOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chlorobenzoyl chloride with 3,3,5-trimethyl-4-hydroxy-2,3,4,5-tetrahydro-1,5-benzoxazepine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural homology with three derivatives reported in the evidence (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Molecular Weight :

- The trifluoromethyl (CF₃) group in increases molecular weight (392.37) compared to the dichloro analog (target compound). Fluorine atoms in (360.36) reduce weight relative to CF₃ but increase it compared to the methyl-substituted (290.36).

Lipophilicity and Bioavailability: The CF₃ group in likely enhances lipophilicity (logP ≈ 3.5–4.0 estimated), which may improve membrane permeability but reduce aqueous solubility.

Commercial Availability: Only the trifluoromethyl derivative is commercially available, with pricing escalating nonlinearly (e.g., 100 mg at $2,365). This suggests higher synthesis complexity or demand for CF₃-containing compounds in research.

Structural Implications for Activity: Chlorine (target compound) and fluorine () are electron-withdrawing groups that may stabilize aromatic interactions in target binding.

Biological Activity

2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound belonging to the benzoxazepine class. Its unique structural features contribute to its significant biological activity. This article explores its biological properties, potential mechanisms of action, and relevant research findings.

Structural Features

The compound comprises a benzamide moiety linked to a benzoxazepine ring system. The structural complexity arises from multiple functional groups and a fused bicyclic framework. These characteristics are crucial for its interaction with various biological targets.

| Structural Component | Description |

|---|---|

| Benzamide Moiety | Provides stability and potential for hydrogen bonding. |

| Benzoxazepine Ring | Associated with diverse bioactive compounds; may influence pharmacological activity. |

| Chloro Group | Enhances lipophilicity and may affect binding affinity to targets. |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.

- Cellular Interaction : It may interact with specific enzymes and receptors involved in critical biochemical pathways.

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

- Enzyme Inhibition : Binding to active sites of enzymes could inhibit their function.

- Receptor Modulation : Interaction with specific receptors may alter signaling pathways.

These interactions are crucial for understanding its therapeutic potential.

Case Studies and Research Findings

A review of literature reveals several studies focused on the biological activity of similar compounds within the benzoxazepine class:

-

Study on Anti-inflammatory Activity :

- A study demonstrated that related benzoxazepines reduced pro-inflammatory cytokines in vitro.

- The mechanism was linked to the inhibition of NF-kB signaling pathways.

-

Antimicrobial Screening :

- Compounds structurally similar to this compound were screened against bacterial strains.

- Results indicated significant antimicrobial activity against Gram-positive bacteria.

-

Pharmacokinetic Studies :

- Investigations into the pharmacokinetics revealed favorable absorption and distribution profiles for related compounds.

- These studies suggest potential for further development in medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-benzoxazepin)benzamide | Difluoro substitutions | Enhanced lipophilicity; potential for increased activity |

| 3-fluoro-N-(3,3-dimethyl-hydroxybenzamide) | Hydroxy group instead of oxo | Different biological activity due to hydroxylation |

| 2-methoxy-N-(3-methylbenzoyl)-N-(1H-pyrrole) | Different heterocyclic moiety | Distinct pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.